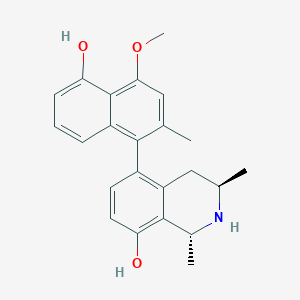

Dioncophylline C

Description

Dioncophylline C (DioC) is a naphthylisoquinoline alkaloid (NIQ) isolated primarily from tropical lianas of the Dioncophyllaceae and Ancistrocladaceae families. Structurally, it features a biaryl axis connecting a naphthalene moiety to an isoquinoline unit via a 5,1′-linkage, with stereochemical complexity arising from its axial chirality and hydroxyl/methyl substituents . DioC exhibits potent antiplasmodial activity against Plasmodium falciparum and P. berghei, with in vivo curative effects observed in murine malaria models at low oral doses (ED50 = 10.71 mg/kg/day) . Its mechanism involves inhibition of hemozoin formation through complexation with ferriprotoporphyrin IX (FPIX), akin to chloroquine and other quinolines . Additionally, DioC demonstrates cytotoxicity against leukemia and myeloma cell lines, though with lower selectivity compared to analogs like dioncophylline A .

Properties

Molecular Formula |

C23H25NO3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(1R,3R)-5-(5-hydroxy-4-methoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C23H25NO3/c1-12-10-20(27-4)23-16(6-5-7-18(23)25)21(12)15-8-9-19(26)22-14(3)24-13(2)11-17(15)22/h5-10,13-14,24-26H,11H2,1-4H3/t13-,14-/m1/s1 |

InChI Key |

NALOMJPIDNQZKW-ZIAGYGMSSA-N |

SMILES |

CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |

Isomeric SMILES |

C[C@@H]1CC2=C(C=CC(=C2[C@H](N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(N1)C)O)C3=C4C=CC=C(C4=C(C=C3C)OC)O |

Synonyms |

dioncophylline C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences Among NIQs

NIQs are classified based on coupling positions (5,1′; 7,1′; 5,8′), stereochemistry, and substituents, which critically influence bioactivity:

Key Observations :

- DNA Binding : DioC’s 5,1′-linkage creates steric hindrance, preventing DNA interaction, unlike dioncophyllines A and B, which bind via semi-intercalation .

- FPIX Binding : DioC’s FPIX complex mimics chloroquine’s binding mode, with similar paramagnetic relaxation rates and intermolecular distances . However, dimeric NIQs (e.g., jozimine A2) show superior FPIX affinity due to enhanced π-π stacking .

- Anticancer Activity : Dioncophylline A (7,1′-linkage) outperforms DioC in myeloma cell inhibition (EC50 = 0.22 μM vs. 32.0 μM), likely due to optimized DNA interaction and substituent effects .

Pharmacokinetic and Stability Profiles

Insights :

Resistance and Stage-Specific Activity

DioC retains efficacy against chloroquine-resistant P. berghei (ED50 = 1.90 mg/kg IV) , unlike quinolines. It targets multiple parasite stages:

Q & A

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Critical Parameters | Common Pitfalls |

|---|---|---|

| NMR | Solvent suppression, ¹H-¹³C HSQC correlations | Solvent impurities masking key peaks |

| HR-MS | Resolution > 30,000, isotopic pattern match | Adduct formation (e.g., Na⁺/K⁺) |

| X-ray | Crystal size (>0.2 mm), low thermal motion | Disorder in flexible substituents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.